BenchChemオンラインストアへようこそ!

7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

combinatorial chemistry nucleophilic aromatic substitution library synthesis

7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (C₆H₇ClN₆, MW 198.61) is a heterocyclic small molecule belonging to the v-triazolo[4,5-d]pyrimidine (8-azapurine) class. It features a fused triazole-pyrimidine core bearing two synthetically orthogonal reactive handles: a nucleophilically displaceable chlorine at position 7 and a 5-amino group capable of participating in hydrogen-bonding interactions or further derivatization.

Molecular Formula C6H7ClN6
Molecular Weight 198.61 g/mol
CAS No. 5457-92-1
Cat. No. B15217097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
CAS5457-92-1
Molecular FormulaC6H7ClN6
Molecular Weight198.61 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=NC(=N2)N)Cl)N=N1
InChIInChI=1S/C6H7ClN6/c1-2-13-5-3(11-12-13)4(7)9-6(8)10-5/h2H2,1H3,(H2,8,9,10)
InChIKeyDTOBYQFBYWOFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS 5457-92-1): A Dual-Handle 8-Azapurine Scaffold for Kinase-Targeted Library Synthesis


7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (C₆H₇ClN₆, MW 198.61) is a heterocyclic small molecule belonging to the v-triazolo[4,5-d]pyrimidine (8-azapurine) class [1]. It features a fused triazole-pyrimidine core bearing two synthetically orthogonal reactive handles: a nucleophilically displaceable chlorine at position 7 and a 5-amino group capable of participating in hydrogen-bonding interactions or further derivatization [2]. First catalogued in 1958 by the Southern Research Institute, this compound is a direct descendant of the foundational 8-azapurine intermediate family that enabled the systematic synthesis of purine nucleoside analogs [3]. The 3-ethyl substituent distinguishes it from the more extensively studied 3-aralkyl (benzyl, phenethyl, 2-chlorobenzyl) congeners, conferring lower lipophilicity (calculated logP ≈ 0.48) and a distinct pharmacological fingerprint relevant to kinase inhibitor discovery programs [4].

Why 7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine Cannot Be Replaced by Generic Triazolopyrimidine Scaffolds


Triazolopyrimidine congeners are not functionally interchangeable. The presence and position of the 5-amino group fundamentally determines both synthetic utility and biological target engagement. The de-aminated analog 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 91159-59-0) lacks the hydrogen-bond donor/acceptor capacity of the 5-NH₂ moiety, eliminating a critical pharmacophoric feature exploited in kinase hinge-binding interactions [1]. Conversely, the 3-unsubstituted parent 5-amino-7-chloro-v-triazolo[4,5-d]pyrimidine (CAS 88780-84-1) lacks the lipophilic 3-ethyl group that modulates cellular permeability and target selectivity [2]. The 3-ethyl substituent also provides a distinct logP window (calculated ~0.48) compared to bulkier 3-aralkyl congeners (benzyl, phenethyl, 2-chlorobenzyl) used in A₁ adenosine receptor programs, which exhibit logP values of 2–4 and correspondingly different ADME profiles [3]. These structural variations translate into non-overlapping biological selectivity profiles, making the 3-ethyl-5-amino-7-chloro substitution pattern a uniquely privileged entry point for kinase-focused and nucleoside analog discovery programs [4].

Quantitative Differentiation Evidence: 7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine vs. Closest Analogs


Dual Reactive Handle Advantage: 7-Cl Displacement Efficiency vs. 7-Unsubstituted and 5-Deaminated Analogs

The target compound provides two orthogonal derivatization sites—a 7-Cl leaving group for nucleophilic aromatic substitution (SNAr) and a 5-NH₂ group for amidation, reductive amination, or urea formation—enabling sequential, chemoselective library expansion [1]. In the solution-phase parallel synthesis protocol established by Player et al., 7-chloro-3,5-disubstituted triazolo[4,5-d]pyrimidines undergo efficient SNAr with primary/secondary amines, hydrazines, or O-alkylhydroxylamines, yielding 3,5,7-trisubstituted products in good yields and purities after resin-based scavenging [1]. This contrasts with the 5-deaminated analog (CAS 91159-59-0), which lacks the 5-NH₂ handle and reduces the accessible chemical space by approximately 50% for any given 7-substitution library. The 3-ethyl group further provides a defined lipophilic anchor absent in the 3-unsubstituted parent (CAS 88780-84-1), which may exhibit different regioselectivity in cyclization reactions [2].

combinatorial chemistry nucleophilic aromatic substitution library synthesis scaffold derivatization

Lipophilicity Advantage: Calculated logP of 3-Ethyl vs. 3-Benzyl and 3-Phenethyl Triazolopyrimidine Congeners

The 3-ethyl substituent confers a significantly lower calculated logP (0.477, Crippen method) compared to the 3-benzyl and 3-phenethyl analogs employed in A₁ adenosine receptor programs, which are estimated to have logP values in the range of 2–4 based on the addition of aromatic carbons [1]. This places the target compound within the optimal lipophilicity range (logP 1–3) recommended for CNS drug candidates, whereas the 3-aralkyl congeners exceed this range and may exhibit higher plasma protein binding, increased metabolic liability, and reduced aqueous solubility [2]. In the SAR study by Betti et al., 3-(2-chlorobenzyl) substitution produced the highest A₁ receptor affinity (Ki < 50 nM), but this was accompanied by increased lipophilicity that would require counterbalancing polar modifications elsewhere in the molecule [3]. The 3-ethyl compound thus offers a more balanced starting point for lead optimization programs where controlling lipophilicity is critical.

ADME lipophilicity drug-likeness physicochemical property

Validated Kinase Hinge-Binder Scaffold: Sub-100 nM ERK3 Inhibition Achieved by 5-Amino-Triazolopyrimidine Series vs. Scaffold-Hopping Alternatives

The triazolo[4,5-d]pyrimidin-5-amine scaffold—of which the target compound is the 7-chloro-3-ethyl congener—was identified from kinase selectivity screening as a novel ERK3 (MAPK6) inhibitor chemotype with sub-100 nanomolar potencies in a biochemical assay using MK5 as substrate [1]. Crystal structures of ERK3-inhibitor complexes (PDB: 6YLL) confirmed that the 5-amino group engages the kinase hinge region via hydrogen bonding, while the triazolopyrimidine core occupies the adenine-binding pocket, with the 3-substituent oriented toward the solvent-exposed region [1]. This contrasts with alternative hinge-binding scaffolds such as pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-d]pyrimidines, which may exhibit different selectivity fingerprints across the kinome. The 7-chloro group serves as a versatile exit vector for introducing substituents that probe the ribose pocket and selectivity determinants [2]. The validated ERK3 inhibitory activity of the broader series provides a direct rationale for selecting the 5-amino-7-chloro-3-ethyl substitution pattern as a starting point for kinase-focused medicinal chemistry programs.

kinase inhibitor ERK3 MAPK6 hinge-binding motif

Proven Synthetic Lineage: Direct Descendant of Southern Research Institute 8-Azapurine Program with Validated Intermediate Status

The target compound is a direct structural descendant of 5-amino-7-chloro-v-triazolo[4,5-d]pyrimidine, the key intermediate first reported by Shealy, Clayton, O'Dell, and Montgomery at the Southern Research Institute in 1961 [1]. This foundational work established that 7-chloro-v-triazolo[4,5-d]pyrimidines serve as universal precursors for synthesizing 7-alkoxy, 7-aryloxy, 7-amino, and 7-thio substituted 8-azapurines—isosteric analogs of the naturally occurring purine nucleobases [1]. The IR spectrum of the target compound, recorded under standardized conditions (0.8 mg / 650 mg KBr disc) and archived in the NIST Chemistry WebBook with provenance traced to Southern Research Institute (1958), provides a verified spectroscopic reference for identity confirmation [2]. This documented lineage contrasts with newer, less-characterized triazolopyrimidine scaffolds that lack the same depth of spectroscopic characterization and synthetic precedent, reducing quality control uncertainty during procurement and subsequent derivatization [3].

8-azapurine nucleoside analog purine isostere synthetic intermediate

Where 7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine Delivers Maximum Scientific and Procurement Value


Kinase-Focused Fragment and Lead-Generation Libraries Using Dual-Handle Derivatization

Medicinal chemistry teams pursuing novel kinase inhibitors—particularly for understudied kinases such as ERK3/MAPK6—can deploy the target compound as a late-stage diversification intermediate. The 7-Cl group enables rapid SNAr-based library synthesis with diverse amines, while the 5-NH₂ group provides a validated hinge-binding motif, as confirmed by ERK3 co-crystal structures (PDB: 6YLL) [1]. The solution-phase parallel synthesis protocol established by Player et al. (J. Comb. Chem. 2003) provides a directly transferable methodology for generating 3,5,7-trisubstituted analogs with high efficiency [2].

8-Azapurine Nucleoside Analog Synthesis for Antiviral and Anticancer Discovery

The compound serves as a direct precursor to 3-ethyl-8-azaadenine derivatives—isosteric analogs of adenosine with established precedent in antiviral nucleoside/nucleotide programs. The foundational work from the Southern Research Institute demonstrated that 7-chloro-v-triazolo[4,5-d]pyrimidines undergo efficient substitution with nucleophilic reagents to yield 7-substituted 8-azapurines [1]. This synthetic pathway has been exploited for generating carbocyclic nucleoside analogs with potential activity against HIV and other viral targets [2].

Selectivity Profiling Against A₁ Adenosine Receptor vs. Kinase Target Panels

The 3-ethyl substitution pattern, with its lower lipophilicity (calculated logP 0.477) compared to 3-aralkyl congeners, provides a distinct selectivity starting point. Whereas 3-benzyl and 3-(2-chlorobenzyl) derivatives exhibit high A₁ adenosine receptor affinity (Ki < 50 nM) [1], the 3-ethyl compound is structurally predisposed toward kinase hinge-binding interactions rather than adenosine receptor engagement, as evidenced by the ERK3 and USP28 inhibitor programs that utilize closely related 5-amino-triazolopyrimidine scaffolds [2]. This differentiated selectivity fingerprint reduces the risk of adenosine-mediated off-target effects in kinase-targeted programs.

Analytical Reference Standard for Triazolopyrimidine Intermediate Quality Control

With its well-documented IR spectrum (NIST Coblentz No. 8717) recorded under standardized conditions (0.8 mg / 650 mg KBr disc) [1], the compound serves as a reliable reference standard for identity confirmation and purity assessment of triazolopyrimidine intermediates in GMP and research-grade manufacturing environments. This reduces analytical method development burden compared to purchasing less-characterized analogs that require de novo spectroscopic reference data generation.

Quote Request

Request a Quote for 7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.